(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

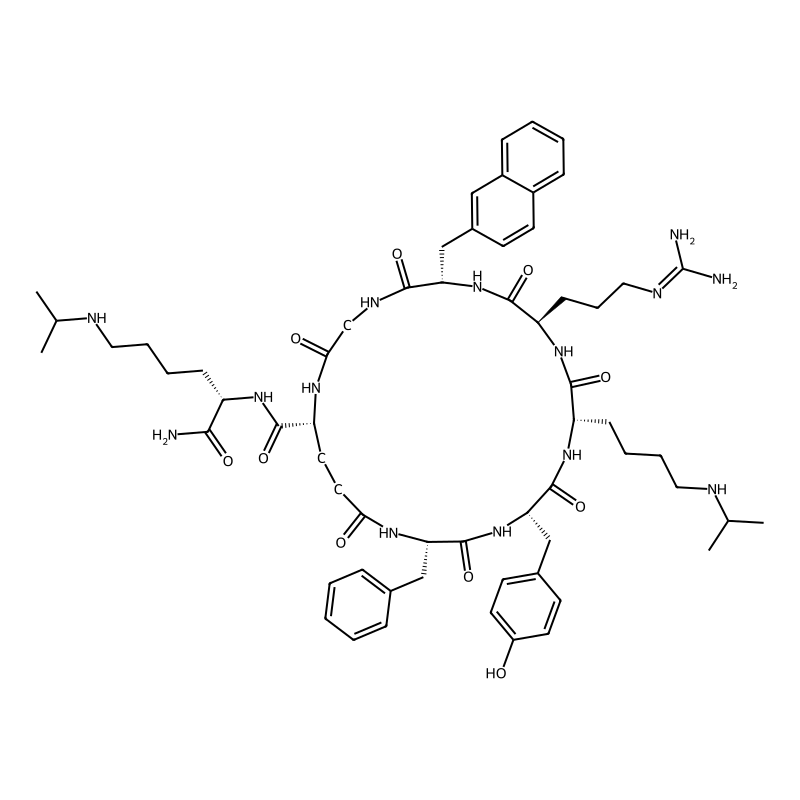

The compound (2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide is a complex organic molecule characterized by multiple functional groups and stereocenters. Its structure includes a heptazacyclotricosane framework with various substituents such as amines and hydroxy groups that contribute to its potential biological activity. The presence of multiple oxo groups and a carboxamide suggests that it may interact with biological targets through hydrogen bonding and hydrophobic interactions.

- The presence of Naltrindole suggests this peptide might act as an opioid receptor antagonist. It could potentially bind to opioid receptors without activating them, thereby blocking the effects of opioids []. However, the specific mechanism and target receptor would depend on the complete structure and configuration of the peptide.

- Information on specific safety hazards associated with this particular peptide is not available. However, peptides can generally have varying toxicity profiles depending on their sequence and modifications.

- Naltrindole, a component of this peptide, is known to have opioid antagonist activity and should be handled with caution due to its potential to reverse opioid overdose effects.

N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2, also known as LY2510924, is a small molecule studied for its potential as a CXCR4 antagonist. CXCR4 (C-X-C chemokine receptor type 4) is a G protein-coupled receptor involved in various cellular processes, including cell migration, adhesion, and proliferation .

Potential for Antineoplastic Activity

LY2510924 has been investigated for its ability to inhibit the binding of SDF-1 (stromal cell-derived factor 1) to CXCR4. SDF-1 is a chemokine that plays a role in the homing and survival of cancer cells . By blocking the interaction between SDF-1 and CXCR4, LY2510924 may have potential antineoplastic (anti-cancer) activity. Studies have shown that LY2510924 is a potent and selective CXCR4 antagonist with an IC50 (half maximal inhibitory concentration) of 0.079 nM for SDF-1 binding .

The chemical reactivity of this compound can be analyzed through various types of reactions typically mediated by enzymes in biological systems. Key reaction types include:

- Hydrolysis Reactions: The carboxamide and oxo groups can undergo hydrolysis in the presence of water and enzymes.

- Group Transfer Reactions: The amino groups can participate in transamination or acylation reactions.

- Oxidation-Reduction Reactions: The heptaoxo functionality may be involved in redox reactions under physiological conditions

The biological activity of this compound is likely influenced by its structural features. Compounds with similar complex structures have been studied for their potential as:

- Anticancer agents: Due to their ability to interact with DNA and inhibit cell proliferation.

- Antimicrobial agents: The presence of amine groups suggests potential activity against bacterial targets.

Quantitative structure–activity relationship (QSAR) studies indicate that structural modifications can significantly affect the biological potency of similar compounds .

Synthesis of this compound may involve several key steps:

- Formation of the Heptazacyclotriscosane Framework: This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of Functional Groups: Functionalization can be performed using standard organic reactions such as alkylation for introducing benzyl and naphthalenyl groups.

- Final Modifications: The incorporation of amino and hydroxy substituents may require specific coupling reactions or protecting group strategies to ensure selectivity .

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular Docking: To predict binding affinities and orientations within target sites.

- In Silico Modeling: Utilizing computational chemistry to simulate interactions at the molecular level.

These methods help elucidate the mechanism of action and optimize the compound's efficacy .

Several compounds share structural similarities with the described compound. Here are a few notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. Cyclic Peptides | Contain cyclic structures similar to heptazacyclotriscosane | Antimicrobial and anticancer properties |

| 2. Benzodiazepines | Aromatic rings with nitrogen-containing heterocycles | CNS depressant effects |

| 3. Naphthalenes | Polycyclic aromatic hydrocarbons | Antitumor activity |

The uniqueness of the described compound lies in its intricate combination of multiple functional groups and stereochemistry that may confer specific biological activities not observed in simpler analogs.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Peng SB, Zhang X, Paul D, Kays LM, Gough W, Stewart J, Uhlik MT, Chen Q, Hui

3: Galsky MD, Vogelzang NJ, Conkling P, Raddad E, Polzer J, Roberson S, Stille

(Last updated: 4/21/2016)